1-Boc-3-aminopyrrolidine

Overview

Description

1-Boc-3-aminopyrrolidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is specifically used to protect amine in the solid phase synthesis of peptides and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

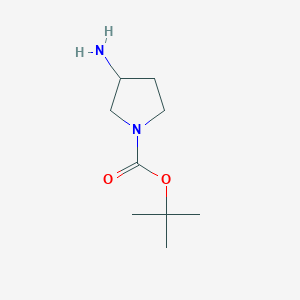

Molecular Structure Analysis

The molecular formula of 1-Boc-3-aminopyrrolidine is C9H18N2O2 . For a detailed molecular structure analysis, it would be necessary to refer to specific scientific literature or databases.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-aminopyrrolidine include a refractive index n20/D of 1.472, a boiling point of 243-244 °C, and a density of 1.098 g/mL at 25 °C .

Scientific Research Applications

Peptide Synthesis

“1-Boc-3-aminopyrrolidine” is used to protect amine in the solid phase synthesis of peptides . This process is crucial in the production of peptides, which are short chains of amino acid monomers linked by peptide bonds. Peptides have a wide range of applications in biological research, including as therapeutic agents, biological markers, and immunological research tools.

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures.

Pharmaceuticals

“1-Boc-3-aminopyrrolidine” is used in the pharmaceutical industry as a raw material and intermediate . It can be used in the synthesis of various drugs, contributing to the development of new medications and therapies.

Agrochemicals

This compound is also used in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, play a crucial role in agricultural productivity and disease control.

Dye Manufacturing

“1-Boc-3-aminopyrrolidine” is used in the dyestuff field . It can serve as a starting material or intermediate in the synthesis of various dyes, contributing to the production of a wide range of colors and pigments used in industries such as textiles, plastics, food, and cosmetics.

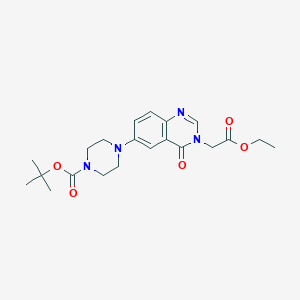

Histamine 3 Receptor Antagonists

The compound may be used to prepare histamine 3 (H3) receptor antagonists containing pyrrolidin-3-yl-N-methylbenzamide moiety . H3 receptor antagonists are potential therapeutic agents for the treatment of cognitive disorders, sleep disorders, and obesity.

Safety and Hazards

1-Boc-3-aminopyrrolidine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Boc-3-aminopyrrolidine is primarily targeted towards the Histamine 3 (H3) receptor . The H3 receptor is a presynaptic autoreceptor within the class of histamine receptors, which are G protein-coupled receptors (GPCRs) that also include H1, H2, and H4 . The H3 receptor has a role in modulating the release of histamine and other neurotransmitters .

Mode of Action

1-Boc-3-aminopyrrolidine interacts with its target, the H3 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function

properties

IUPAC Name |

tert-butyl 3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBWIAICVBURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373343 | |

| Record name | 1-Boc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186550-13-0 | |

| Record name | 1-Boc-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-aminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

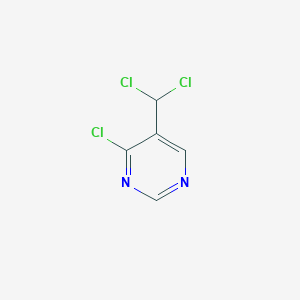

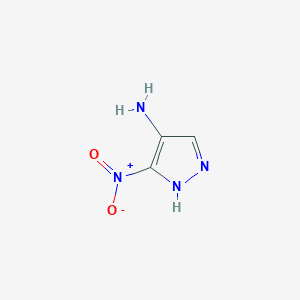

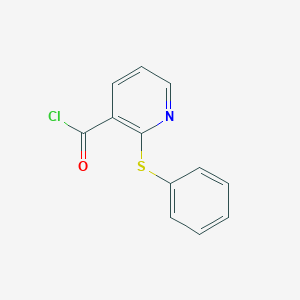

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

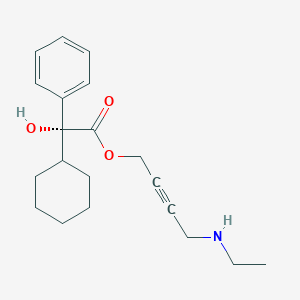

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing optically active 3-aminopyrrolidines?

A1: Optically active compounds, also known as enantiomers, can exhibit different biological activities. This is crucial in drug development, as one enantiomer may have the desired therapeutic effect while the other could be inactive or even toxic. 3-Aminopyrrolidines are important building blocks for various pharmaceuticals and biologically active compounds. By synthesizing them in an optically pure form, researchers can develop safer and more effective drugs. []

Q2: How is 1-Boc-3-aminopyrrolidine utilized in the synthesis of optically active 3-aminopyrrolidines?

A2: The research highlights a method using a bacterial omega-transaminase to optically resolve racemic mixtures of N-protected 3-aminopyrrolidines, such as 1-Boc-3-aminopyrrolidine. This enzymatic resolution allows for the separation and isolation of the desired enantiomer, leading to optically active 3-aminopyrrolidines. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)